methylcarbamyl PAF

説明

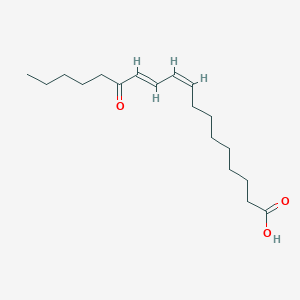

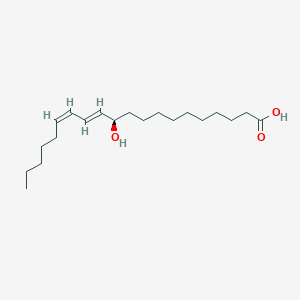

Methylcarbamyl PAF C-16 is a stable analog of PAF C-16 with a half-life greater than 100 minutes in platelet poor plasma due to its resistance to degradation by PAF-AH. It is nearly equipotent with PAF C-16 in its ability to induce platelet aggregation both in isolated platelets and in platelet-rich plasma. In NRK-49 cells overexpressing the PAF receptor, both PAF C-16 and this compound C-16 cause the induction of c-myc and c-fos and the activation of mitogen-activated protein kinase. This compound C-16 induces G1 phase cell cycle arrest, suggesting a potential role for PAF in the inhibition of oncogenic transformation.

作用機序

Target of Action

Methylcarbamyl PAF, also known as this compound C-16, C-PAF (Carbamyl-PAF), or 1-O-HEXADECYL-2-N-METHYLCARBAMYL-SN-GLYCERO-3-PHOSPHOCHOLINE, is a non-hydrolyzable platelet-activating factor (PAF) analog . Its primary targets are platelets and endothelial cells . It plays a significant role in inducing platelet aggregation and vascular VEGF expression in cord endothelial cells .

Mode of Action

This compound interacts with its targets by binding to the PAF receptor, which is overexpressed in certain cells like NRK-49 . This interaction leads to the induction of c-Myc and c-fos and the activation of mitogen-activated protein kinase . It also alters the mitochondrial membrane .

Biochemical Pathways

The compound’s action affects several biochemical pathways. It induces the expression of vascular endothelial growth factor (VEGF) in cord endothelial cells, which is a key player in angiogenesis . Additionally, it activates the mitogen-activated protein kinase pathway, which is involved in cellular proliferation and differentiation .

Pharmacokinetics

This compound C-16 is a stable analog of PAF C-16 with a half-life greater than 100 minutes in platelet-poor plasma due to its resistance to degradation by PAF-AH . This stability contributes to its bioavailability and efficacy.

Result of Action

The action of this compound results in several molecular and cellular effects. It causes fetal and placental growth restriction . It also induces G1 phase cell cycle arrest, suggesting a potential role for PAF in the inhibition of oncogenic transformation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in different solvents can affect its bioavailability . More research is needed to fully understand how other environmental factors might influence its action.

生化学分析

Biochemical Properties

Methylcarbamyl PAF C-16 is nearly equipotent with PAF C-16 in its ability to induce platelet aggregation both in isolated platelets and in platelet-rich plasma . It binds stereospecifically to high and low affinity PAF receptors .

Cellular Effects

In NRK-49 cells overexpressing the PAF receptor, both PAF C-16 and this compound C-16 cause the induction of c-myc and c-fos and the activation of mitogen-activated protein kinase . This compound C-16 induces G1 phase cell cycle arrest, suggesting a potential role for PAF in the inhibition of oncogenic transformation .

Molecular Mechanism

The molecular mechanism of this compound C-16 involves the activation of mitogen-activated protein kinase, which is a key player in cellular signaling pathways . This activation leads to the induction of c-myc and c-fos, two genes that play crucial roles in cell proliferation and differentiation .

Temporal Effects in Laboratory Settings

This compound C-16 is resistant to metabolic inactivation by acetylhydrolase, which contributes to its stability and long half-life in platelet poor plasma .

特性

IUPAC Name |

[(2R)-3-hexadecoxy-2-(methylcarbamoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H55N2O7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-32-23-25(35-26(29)27-2)24-34-36(30,31)33-22-20-28(3,4)5/h25H,6-24H2,1-5H3,(H-,27,29,30,31)/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNFHZBKBDFRYHS-RUZDIDTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H55N2O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91575-58-5 | |

| Record name | 1-O-Hexadecyl-2-N-methylcarbamol -sn-glycerol-3-phosphocholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091575585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is methylcarbamyl PAF (mc-PAF) and how does it differ from platelet-activating factor (PAF)?

A1: this compound (mc-PAF) is a synthetic, non-hydrolyzable analog of the naturally occurring phospholipid mediator, platelet-activating factor (PAF). [, ] While PAF is rapidly metabolized by enzymes like PAF-acetylhydrolase (PAF-AH), mc-PAF resists this degradation, leading to prolonged biological activity. [, ] This makes mc-PAF a valuable tool for studying the mechanisms and downstream effects of PAF signaling.

Q2: How does mc-PAF interact with cells to exert its biological effects?

A2: Mc-PAF, like PAF, primarily exerts its effects by binding to a specific G protein-coupled receptor known as the PAF receptor. [, , ] This binding initiates a signaling cascade that can vary depending on the cell type but often involves the activation of intracellular messengers like calcium ions and protein kinases. [, ]

Q3: What are some of the biological processes that mc-PAF has been shown to influence in research settings?

A3: Studies have demonstrated that mc-PAF can induce a variety of cellular responses including:

- Long-term potentiation in rat medial vestibular nuclei: Mc-PAF contributes to the full expression phase of vestibular long-term potentiation and is associated with increased glutamate release. []

- Downregulation of PAF receptor gene expression: Prolonged exposure to mc-PAF leads to a reduction in the number of PAF receptors in human promonocytic U937 cells, likely through transcriptional regulation. []

- Stimulation of prostaglandin E2 (PGE2) production: Mc-PAF induces PGE2 release from astrocyte-enriched cortical cell cultures, suggesting a role in inflammatory processes within the brain. []

- Apoptosis in corneal myofibroblasts: Mc-PAF acts synergistically with tumor necrosis factor-alpha (TNF-alpha) to induce apoptosis in corneal myofibroblasts, a process potentially relevant to corneal wound healing. []

- Cell death in hippocampal cell line under ischemia/reperfusion: Mc-PAF exacerbates apoptosis in a hippocampal cell line subjected to conditions mimicking ischemia/reperfusion injury. []

- Negative effects on heart function: In isolated rat hearts, mc-PAF mimics the acute cardiovascular response to lipopolysaccharide (LPS), suggesting a role in the immediate cardiac effects of LPS. []

Q4: Can the effects of mc-PAF be blocked?

A4: Yes, the effects of mc-PAF can be blocked by PAF receptor antagonists. For example, BN 50739, WEB 2170, and SRI-63675 have all demonstrated the ability to inhibit mc-PAF-induced responses in various experimental models. [, , ] The specific antagonist used and its efficacy can vary depending on the cell type and biological process under investigation.

Q5: What is the significance of mc-PAF in studying PAF signaling and related diseases?

A5: As a stable and potent PAF receptor agonist, mc-PAF is an invaluable tool for dissecting the complex roles of PAF in both physiological and pathological conditions. By utilizing mc-PAF in experimental models, researchers can gain deeper insights into:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(1,3-benzodioxol-5-yl)-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B163604.png)

![1,1A,6,6a-tetrahydrocyclopropa[a]indene-1-carbaldehyde](/img/structure/B163620.png)

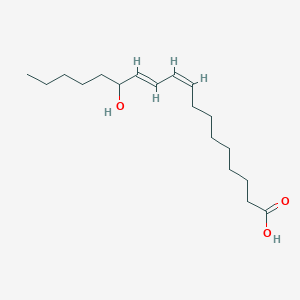

![(2S)-4-[(13R)-13-Hydroxy-13-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B163636.png)